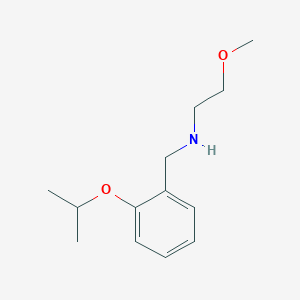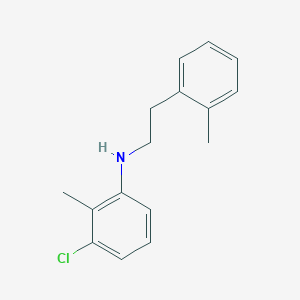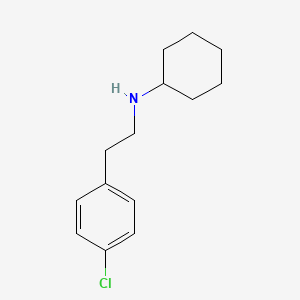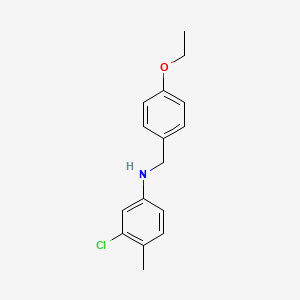
N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine
Vue d'ensemble
Description
N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine (IPBE) is an organic compound that has been widely studied in the scientific community to understand its synthesis, mechanism of action, biochemical and physiological effects, and its potential applications in laboratory experiments. IPBE is a derivative of the amino acid methoxyethanolamine and is used as a chiral ligand for asymmetric synthesis.
Applications De Recherche Scientifique
Mass Spectrometry Analysis
A study by Shevyrin et al. (2016) explored the mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine, a compound related to N-(2-Isopropoxybenzyl)-2-methoxy-1-ethanamine. This research is significant in understanding the analytical characteristics of such compounds, particularly in the context of designer drugs of the NBOMe series. The study utilized various methods like gas chromatography/mass spectrometry (GC/MS) and high-resolution mass spectrometry for identification purposes (Shevyrin et al., 2016).
Analysis of Derivatives on Blotter Paper
Poklis et al. (2015) conducted an analysis of NBOMe derivatives, including substances structurally similar to this compound, on blotter paper. The study used techniques like Direct Analysis in Real-Time AccuTOF™ mass spectrometry, providing insights into the detection and analysis of these compounds in various forms (Poklis et al., 2015).
Characterization of Hallucinogenic Derivatives
Research by Zuba & Sekuła (2013) characterized three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which are structurally related to this compound. This study employed methods like gas chromatography and liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry for a detailed understanding of these compounds (Zuba & Sekuła, 2013).
Metabolism in Human Hepatocytes
Kim et al. (2019) investigated the metabolism of 25B-NBF, a compound with structural similarities to this compound, in human hepatocytes. This research is crucial for understanding the metabolism and elimination properties of such compounds, employing liquid chromatography–high-resolution mass spectrometry for analysis (Kim et al., 2019).
Neuropharmacology Comparison
Elmore et al. (2018) conducted a study comparing the neuropharmacology of NBOMe hallucinogens, including compounds related to this compound, with their 2C counterparts in male rats. This research provides insights into the potential hallucinogenic effects and potency of these substances (Elmore et al., 2018).
Propriétés
IUPAC Name |
2-methoxy-N-[(2-propan-2-yloxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-11(2)16-13-7-5-4-6-12(13)10-14-8-9-15-3/h4-7,11,14H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBMCYACOABZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)

![N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1385333.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-methylaniline](/img/structure/B1385336.png)



![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)
![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1385347.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)
![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)